1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole
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Overview
Description
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is a synthetic compound belonging to the indole family, characterized by the presence of a phenylsulfonyl group, a methoxy group, and an iodine atom attached to an azaindole core. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors for scalability.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMSO. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances its binding affinity to these targets, while the methoxy and iodine groups contribute to its overall stability and reactivity . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole can be compared with other indole derivatives, such as:
1-(Phenylsulfonyl)indole: Lacks the methoxy and iodine groups, resulting in different reactivity and biological activity.
5-Methoxyindole: Lacks the phenylsulfonyl and iodine groups, making it less reactive in certain substitution reactions.
2-Iodoindole: Lacks the phenylsulfonyl and methoxy groups, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Biological Activity
1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is a synthetic compound belonging to the indole family, characterized by a phenylsulfonyl group, a methoxy group, and an iodine atom attached to an azaindole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
The molecular formula of this compound is C14H11IN2O3S with a molecular weight of approximately 428.20 g/mol. The unique structural features contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group enhances binding affinity, while the methoxy and iodine groups contribute to stability and reactivity. This allows for various mechanisms of action, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation: It can interact with receptors, potentially altering signaling pathways.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, azaindole derivatives have shown activity against dengue virus (DENV) by targeting AAK1 and GAK kinases, which are crucial for viral replication .
Anticancer Potential
Azaindoles are recognized for their potential as anticancer agents. Recent studies have demonstrated that azaindole derivatives can induce cytotoxicity in cancer cell lines. For example, compounds derived from the azaindole scaffold have shown significant efficacy against ovarian cancer cells . The ability to arrest the cell cycle in cancer cells further emphasizes their therapeutic potential.
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions using strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-14-8-7-12-11(16-14)9-13(15)17(12)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMVKJMWYIVGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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